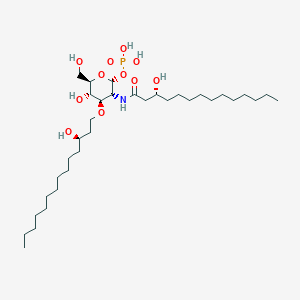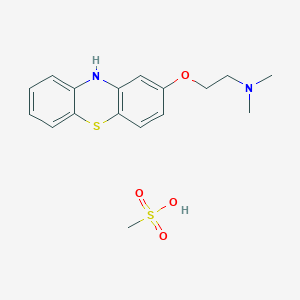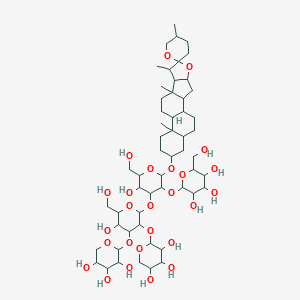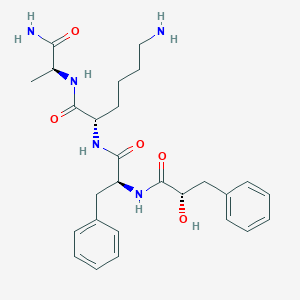![molecular formula C25H33N3O3 B236903 N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide](/img/structure/B236903.png)
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide, also known as DPA-714, is a small molecule that has been extensively studied for its potential use in imaging and therapy of neuroinflammation. DPA-714 has been found to bind with high affinity to the translocator protein (TSPO), which is upregulated in activated microglia and astrocytes during neuroinflammatory processes.
Mécanisme D'action
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide binds with high affinity to TSPO, which is upregulated in activated microglia and astrocytes during neuroinflammatory processes. The binding of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide to TSPO results in the modulation of immune responses and the reduction of neuroinflammation. N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide has also been found to have anti-apoptotic and anti-inflammatory effects on microglia and astrocytes.
Biochemical and Physiological Effects:
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide has been found to modulate immune responses and reduce neuroinflammation. It has also been found to have anti-apoptotic and anti-inflammatory effects on microglia and astrocytes. N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide has been shown to be well-tolerated in animal studies and has no apparent toxicity at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide has several advantages for lab experiments, including its high affinity and selectivity for TSPO, its ability to cross the blood-brain barrier, and its low toxicity at therapeutic doses. However, N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide has some limitations, including its limited solubility in water and its relatively short half-life in vivo.
Orientations Futures
There are several future directions for the development of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide. One direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the development of new imaging agents and therapeutic drugs based on the structure of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide. Additionally, the use of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide in combination with other drugs or therapies for the treatment of neuroinflammatory diseases should be explored. Finally, the development of new TSPO ligands with improved properties and selectivity is an important area of research.
Méthodes De Synthèse
The synthesis of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide involves the reaction of 3-isopropoxybenzoyl chloride with N-(4-aminophenyl)-4-(2,2-dimethylpropanoyl)piperazine in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide in high yield and purity.
Applications De Recherche Scientifique
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide has been extensively studied for its potential use in imaging and therapy of neuroinflammation. The upregulation of TSPO in activated microglia and astrocytes during neuroinflammatory processes makes it an attractive target for the development of imaging agents and therapeutic drugs. N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide has been found to be a promising candidate for the imaging of neuroinflammation using positron emission tomography (PET) due to its high affinity and selectivity for TSPO.
Propriétés
Nom du produit |
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide |
|---|---|
Formule moléculaire |
C25H33N3O3 |
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C25H33N3O3/c1-18(2)31-22-8-6-7-19(17-22)23(29)26-20-9-11-21(12-10-20)27-13-15-28(16-14-27)24(30)25(3,4)5/h6-12,17-18H,13-16H2,1-5H3,(H,26,29) |
Clé InChI |
UNNIDZLSGPAFQF-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)(C)C |
SMILES canonique |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B236820.png)
![4b,5,9b,10-Tetrahydroindeno[1,2-b]indole](/img/structure/B236825.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B236828.png)
![2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236832.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236843.png)
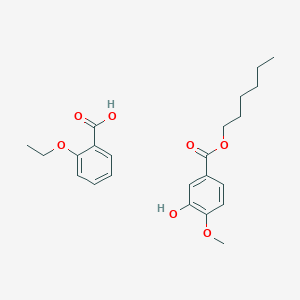
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236856.png)
